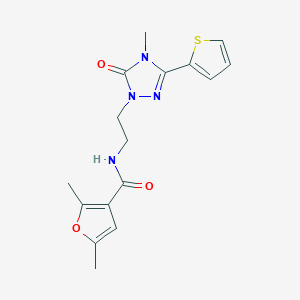

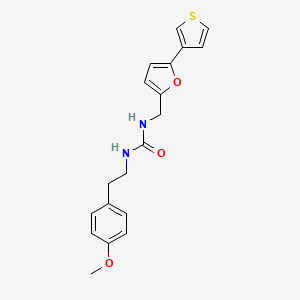

![molecular formula C20H27N3O5 B2886674 methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 1022137-82-1](/img/structure/B2886674.png)

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

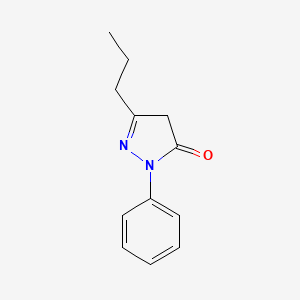

“Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are found in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with various functional groups including a butan-2-ylamino group, a carboxylate group, and a methyl group.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxylate group could participate in acid-base reactions, and the amino group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and amino groups would likely make the compound somewhat soluble in polar solvents.Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a compound involved in the synthesis of complex heterocyclic compounds, which have diverse applications in medicinal chemistry and materials science. A pertinent example includes the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through a three-component condensation process. This process highlights the regioselective but not stereoselective synthesis, yielding mixtures of cis- and trans-isomeric carboxylates. Such syntheses contribute to the exploration of new chemical entities with potential biological activities (Kozlov & Tereshko, 2013).

Potential Biological Activities

While direct research on the biological applications of this compound is not readily available, related compounds have been studied for their cytotoxic activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through similar chemical processes, have shown potent cytotoxic properties against various cancer cell lines. This suggests that derivatives of the quinazoline compound could be explored for their potential as anticancer agents (Deady et al., 2003).

Applications in Photolysis and Photopharmacology

Studies on related quinazoline derivatives demonstrate their utility in photolysis and the development of photoresponsive compounds. The synthesis of dihydrobenzofuran derivatives from substituted p-benzoquinones, including similar quinazoline derivatives, underscores the role of these compounds in generating products with rearranged side chains upon photolysis. This property is crucial for designing light-responsive materials and pharmaceuticals that could be activated or deactivated by light (Kozuka, 1982).

Advanced Material Synthesis

The chemical versatility of quinazoline derivatives extends to material science, where their functional groups are tailored for specific properties. For instance, metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones presents a method for preparing quinoxaline-3-carbonyl compounds, showcasing the adaptability of similar structures in synthesizing key motifs for bioactive substances and synthetic drugs (Xie et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-4-13(2)21-17(24)8-6-5-7-11-23-18(25)15-10-9-14(19(26)28-3)12-16(15)22-20(23)27/h9-10,12-13H,4-8,11H2,1-3H3,(H,21,24)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBPSICWPRGUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

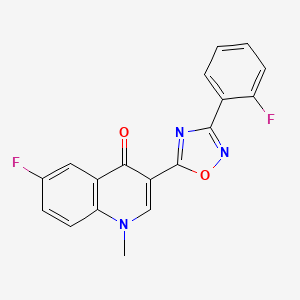

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)

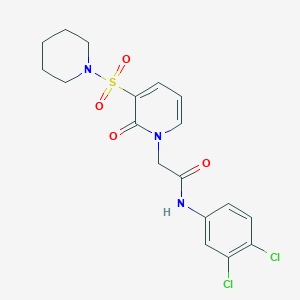

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)

![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)